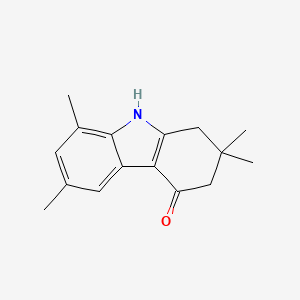

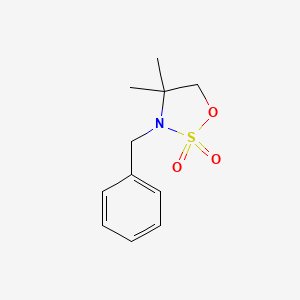

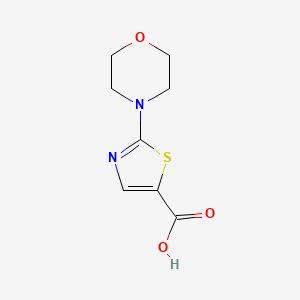

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one” is a carbazole derivative1. However, it’s worth noting that there is limited information available about this specific compound.

Scientific Research Applications

Photocatalytic Transformations

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives have been highlighted for their roles in photocatalytic transformations. For instance, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a known organophotocatalyst featuring a carbazolyl electron donor and a dicyanobenzene electron acceptor. Its excellent redox window and chemical stability make it a potent candidate for various organic reactions, emphasizing its importance in the domain of photocatalysis (Shang et al., 2019).

Spectrometric Determination and Theoretical Calculations

The dissociation constant of 1,2,3,9-tetrahydro-4H-carbazol-4-one, a closely related compound, has been determined through ultraviolet absorption spectrometry. The research indicates its interaction with polar solvents and provides insights into the compound's behavior in different solvent conditions, highlighting its relevance in chemical analysis and theoretical calculations (Zhang et al., 2009).

Synthesis Techniques and Applications

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives have been the focal point of numerous studies aimed at synthesizing novel compounds and exploring their potential applications. Some noteworthy research includes:

- Exploration of synthesis techniques using nitration, hydrogenation, and cyclization, contributing to the development of new compounds with potential applications in various fields (Qing, 2009).

- Novel green synthetic technology development, highlighting a commitment to eco-friendly chemical processes and sustainability (Wei-min, 2012).

- Investigation of photo-induced electron transfer interactions, contributing to the understanding of compound behavior under different chemical interactions (Ghosh et al., 2013).

Anticancer Activity

Some studies have delved into the potential anticancer properties of derivatives of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. For example, the synthesis and evaluation of these derivatives' anticancer activity through MTT assays suggest potential therapeutic applications in combating cancer cell proliferation (Chaudhary & Chaudhary, 2016).

Future Directions

There is limited information available on the future directions of “2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one”.

properties

IUPAC Name |

2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDIDPZODOUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)